

Application Notes and Protocols for CL-385319 in 293T Cell Pseudovirus Assays

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Compound of Interest

Compound Name: CL-385319

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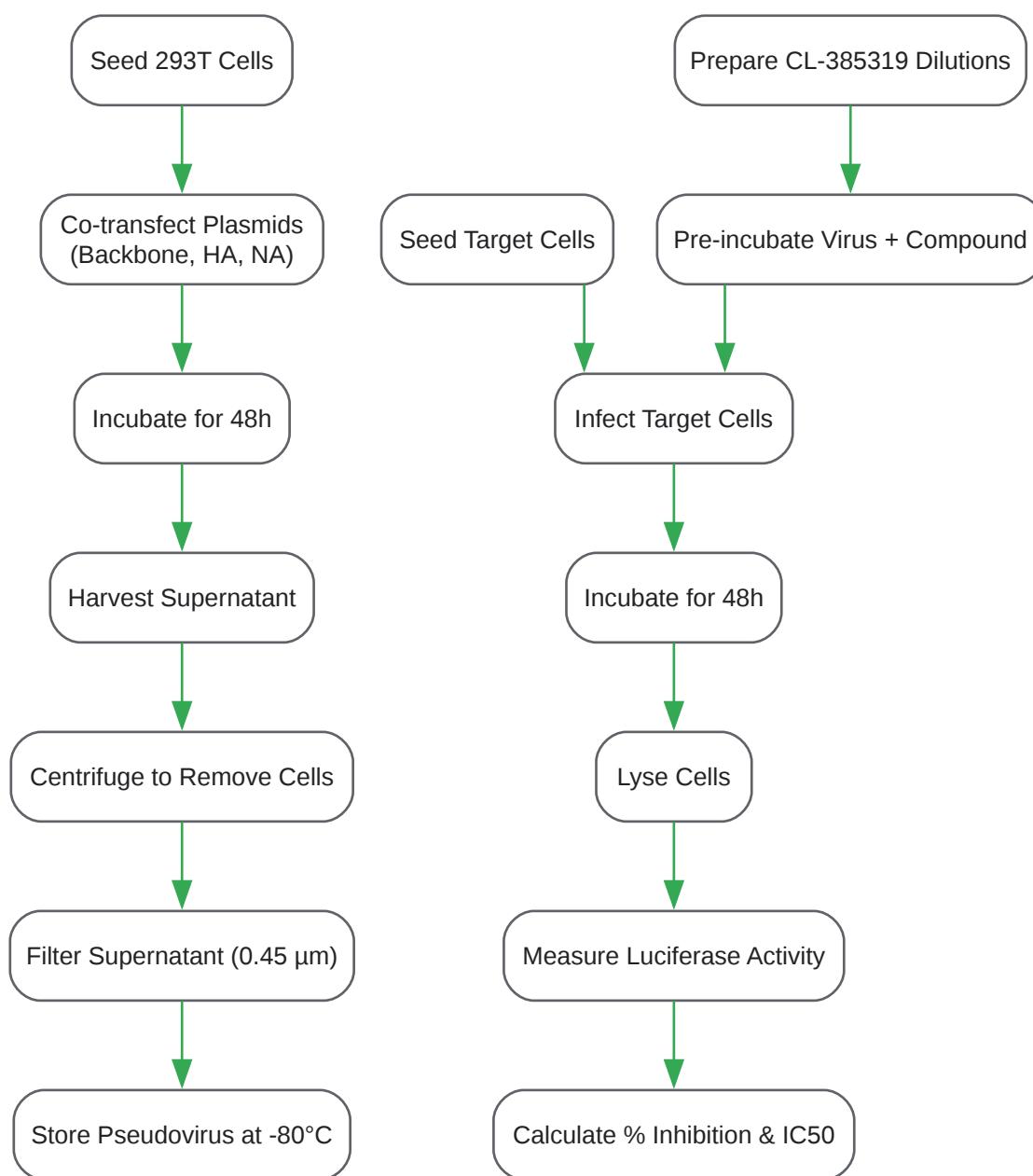
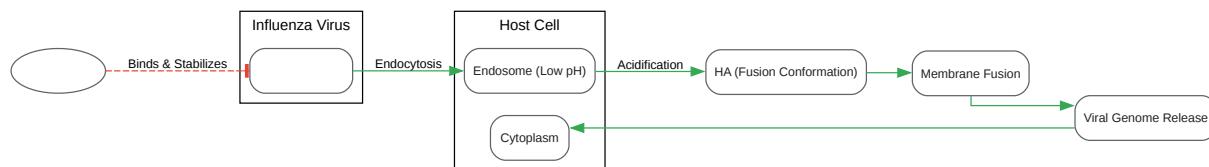
Introduction

CL-385319 is a potent antiviral compound that has demonstrated significant inhibitory effects against various strains of influenza A virus.^{[1][2]} As an N-substituted piperidine, its mechanism of action involves targeting the viral hemagglutinin (HA) protein, a key component in the viral entry process.^{[1][2][3][4]} Specifically, **CL-385319** interferes with the fusogenic function of HA, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.^{[3][4]} This blockade of viral entry makes **CL-385319** a valuable tool for studying influenza virus infection and a potential lead compound for the development of novel antiviral therapeutics.

Pseudovirus assays, particularly those utilizing human embryonic kidney (HEK) 293T cells, offer a safe and versatile platform for studying viral entry and screening antiviral compounds.^[5] ^[6] These assays employ replication-defective viral particles that carry a reporter gene (e.g., luciferase) and are pseudotyped with the envelope proteins of a specific virus, such as the HA of influenza.^[5] The 293T cell line is highly transfectable, making it an ideal choice for the production of high-titer pseudoviruses.^[5] This document provides detailed application notes and protocols for the use of **CL-385319** in 293T cell-based pseudovirus assays to evaluate its inhibitory activity against influenza virus entry.

Mechanism of Action of CL-385319

CL-385319 specifically targets the HA protein of influenza A viruses, with demonstrated efficacy against H1, H2, and H5 subtypes.[1][2] The compound is believed to bind to a pocket in the stem region of the HA2 subunit.[1][2] This binding stabilizes the pre-fusion conformation of the HA trimer, thereby inhibiting the low pH-induced conformational rearrangements that are essential for membrane fusion within the endosome.[3][4] By preventing this critical step, **CL-385319** effectively blocks the entry of the viral genome into the host cell cytoplasm. It is important to note that **CL-385319** does not inhibit the neuraminidase (NA) activity of the virus or the initial attachment of the virus to host cell receptors.[1] Its antiviral activity is specific to the HA-mediated fusion process, as it shows no inhibitory effect on the entry of viruses with different envelope proteins, such as the vesicular stomatitis virus G (VSV-G) protein.[1]



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